molecular formula C9H6Cl2O B1592161 6,7-Dichloro-2,3-dihydro-1H-inden-1-one CAS No. 68755-30-6

6,7-Dichloro-2,3-dihydro-1H-inden-1-one

Cat. No.: B1592161
CAS No.: 68755-30-6
M. Wt: 201.05 g/mol
InChI Key: UKDWMOMUOSRZSU-UHFFFAOYSA-N
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Description

6,7-Dichloro-2,3-dihydro-1H-inden-1-one (CAS 68755-30-6) is a high-value chemical building block in organic synthesis and medicinal chemistry research. This dichlorinated indanone derivative serves as a versatile precursor for the development of bioactive molecules . Its structure, featuring a ketone group on a fused bicyclic scaffold, makes it a rigid and well-defined intermediate for constructing more complex compounds . A primary research application of this compound is as a core scaffold in drug discovery. The 2,3-dihydro-1H-inden-1-one (indanone) motif is a privileged structure found in various pharmaceuticals, such as the Alzheimer's medication Donepezil . Specifically, this compound can be used to synthesize potent enzyme inhibitors; for instance, derivatives of this core structure have been designed and evaluated as potent Focal Adhesion Kinase (FAK) inhibitors for the treatment of cancers like ovarian cancer . The strategic introduction of chlorine atoms can significantly enhance a molecule's physicochemical properties, including membrane permeability and binding affinity to biological targets, through effects on electronic properties and potential for halogen bonding . Beyond pharmaceutical research, this compound finds utility in the synthesis of agrochemicals, including herbicides and pesticides . The ketone functional group is a key handle for further chemical elaboration, with one of the most common transformations being its conversion to the corresponding amine (6,7-Dichloro-2,3-dihydro-1H-inden-1-amine) via reductive amination, thereby expanding its utility as a synthetic intermediate . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers handling this compound should refer to the Safety Data Sheet (SDS) and observe all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dichloro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O/c10-6-3-1-5-2-4-7(12)8(5)9(6)11/h1,3H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDWMOMUOSRZSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621203
Record name 6,7-Dichloro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68755-30-6
Record name 6,7-Dichloro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 6,7 Dichloro 2,3 Dihydro 1h Inden 1 One

Established Routes to Dihydroindenone Cores

The dihydroindenone framework is a common structural motif in organic chemistry, and several reliable methods have been developed for its synthesis.

A primary and widely utilized method for constructing the indanone skeleton is the intramolecular Friedel-Crafts acylation. This electrophilic aromatic substitution reaction typically involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride. The reaction is promoted by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), or a strong Brønsted acid like polyphosphoric acid (PPA) or sulfuric acid (H₂SO₄).

The mechanism commences with the activation of the carboxylic acid or acyl chloride by the acid catalyst to form a highly reactive acylium ion. This electrophile is then attacked by the appended aromatic ring in an intramolecular fashion, leading to the formation of the five-membered ketone ring characteristic of the indanone core. The choice of catalyst and reaction conditions can be crucial, with metal triflates also being reported as effective catalysts for the dehydrative cyclization of 3-arylprop

Targeted Synthesis of Chlorinated Dihydroindenones

Precursor Design and Transformation for Dichloro Substitution

The synthesis of substituted 1-indanones, including the 6,7-dichloro variant, heavily relies on the intramolecular cyclization of specifically designed precursors. The most prevalent strategy is the Friedel-Crafts reaction, which can be applied to various starting materials such as 3-arylpropionic acids and their corresponding acid chlorides. researchgate.netnih.gov

The design of the precursor is critical for achieving the desired substitution pattern on the indanone core. For instance, the synthesis of halo-1-indanones can be achieved from benzyl (B1604629) Meldrum's acid derivatives. This process involves a microwave-assisted hydrolysis to form the corresponding carboxylic acid, which is then cyclized using chlorosulfonic acid. nih.gov A one-pot process starting from benzoic acids has also been described, where the acid is converted to its acyl chloride, reacted with ethylene, and subsequently undergoes an intramolecular Friedel–Crafts alkylation to yield the 1-indanone (B140024) structure. nih.govbeilstein-journals.org

In a more targeted approach to dichlorinated indanones, such as those related to 6,7-Dichloro-2,3-dihydro-1H-inden-1-one, the synthesis often starts with an appropriately substituted phenylacetic acid derivative. For example, 2-(2,4-dichlorophenyl)acetic acid can be alkylated with substituted benzyl bromides. The resulting intermediates are then subjected to Friedel-Crafts acylation using a Lewis acid like anhydrous aluminum chloride (AlCl₃) to induce cyclization. acs.org The position of the substituents on the final indanone ring is influenced by steric effects from the precursors. Research has shown that meta-substituted precursors predominantly yield 5-substituted indanones along with minor amounts of the 7-substituted product, a result attributed to steric hindrance. acs.org This highlights the importance of precursor design in directing the regioselectivity of the cyclization.

Table 1: Precursor Transformation Strategies for Substituted 1-Indanones

Precursor Type Key Transformation Reagents/Catalyst Product Type Source
3-Arylpropionic Acids Intramolecular Friedel-Crafts Acylation Polyphosphoric acid (PPA), Eaton's reagent Substituted 1-Indanones researchgate.net
Benzoic Acids Acyl-chlorination, Ethylene reaction, Friedel-Crafts Alkylation Thionyl chloride, Ethylene, AlCl₃ 1-Indanones nih.govbeilstein-journals.org
Benzyl Meldrum's Acids Hydrolysis, Friedel-Crafts Cyclization Microwave, Chlorosulfonic acid Halo-1-Indanones nih.gov
Substituted Phenylacetic Acids Alkylation, Friedel-Crafts Acylation Benzyl bromides, Anhydrous AlCl₃ Dichloro-substituted 1-Indanones acs.org

Enantioselective Synthetic Routes

The development of enantioselective methods is crucial for producing chiral indanones, which are valuable intermediates in pharmaceuticals. While specific routes for this compound are not extensively detailed in the provided literature, general enantioselective strategies for the 1-indanone core are well-established and applicable.

One prominent approach involves the asymmetric intramolecular 1,4-addition of pinacolborane chalcone (B49325) derivatives, catalyzed by a rhodium complex with a chiral ligand like MonoPhos. organic-chemistry.org This method provides access to enantioenriched 3-aryl-1-indanone derivatives with high yields and excellent enantioselectivities. organic-chemistry.org Another powerful technique is the nickel-catalyzed reductive cyclization of enones, which has been used in the stereoselective syntheses of medically important molecules and demonstrates high enantiomeric induction. organic-chemistry.org

A specific example that underscores the potential for creating chiral dichloro-indanones is the synthesis of (+)-6,7-dichloro-2-cyclopentyl-2,3-dihydro-5-hydroxy-2-methyl-1H-inden-1-one. prepchem.com The synthesis of this specific enantiomer indicates that methodologies exist for controlling stereochemistry in complex dichloro-indanone systems, likely involving chiral auxiliaries or asymmetric catalysis, although the specific enantioselective step is not detailed in the abstract. prepchem.com

Table 2: General Enantioselective Methods for 1-Indanone Synthesis

Method Catalyst/Ligand Substrate Type Key Feature Source
Asymmetric Intramolecular 1,4-Addition Rhodium / MonoPhos Pinacolborane chalcone derivatives Forms chiral 3-aryl-1-indanones with high enantioselectivity. organic-chemistry.org
Nickel-Catalyzed Reductive Cyclization Nickel Catalyst Enones Produces indanones with high enantiomeric induction. organic-chemistry.org

Green Chemistry Approaches and Process Intensification in Synthesis

The intramolecular Friedel-Crafts cyclization, a key step in indanone synthesis, is a focus of green innovation. mdpi.com Traditionally performed using stoichiometric amounts of strong acids like polyphosphoric acid, greener alternatives are being explored. Non-conventional energy sources such as microwaves and high-intensity ultrasound have been successfully used to drive this cyclization, often leading to significantly reduced reaction times and improved energy efficiency compared to conventional heating. mdpi.com Furthermore, performing reactions in environmentally benign solvents, such as the rhodium-catalyzed synthesis of indanones in water, represents a significant step towards a more sustainable process. organic-chemistry.org The direct dehydrative cyclization of 3-arylpropionic acids is considered greener than routes involving acid chlorides, as it produces only water as a byproduct, avoiding the generation of toxic and corrosive waste. mdpi.com

Process intensification utilizes novel technologies to achieve dramatic improvements in manufacturing. This can involve the use of continuous flow reactors, which offer superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and potential for automation. unito.it For instance, microwave-assisted synthesis can be integrated into a continuous flow setup. unito.it Microchannel reactors, as used in a visible light-photocatalyzed cycloaddition to form related heterocyclic systems, offer another avenue for intensification, providing high reaction efficiency under extremely mild conditions. rsc.org Technologies like reactive extrusion are also being explored to translate batch reactions into continuous, solvent-free processes, demonstrating high throughput potential. unito.it

Table 3: Comparison of Conventional vs. Green Synthesis Methods for 1-Indanones

Parameter Conventional Method (e.g., PPA) Green Method (e.g., Microwaves/Ultrasound) Source
Energy Source Oil Bath / Heating Mantle Microwaves / Ultrasound mdpi.com
Reaction Time Hours Minutes to Hours mdpi.com
Reagents Stoichiometric strong acids Catalytic acids, often in reduced amounts mdpi.com
Byproducts Significant acid waste Often reduced, e.g., water only mdpi.com
Solvent Often high-boiling organic solvents Potential for greener solvents (e.g., water) or solvent-free conditions organic-chemistry.orgunito.it

Chemical Reactivity and Transformation of 6,7 Dichloro 2,3 Dihydro 1h Inden 1 One

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. nih.gov The benzene (B151609) ring of 6,7-dichloro-2,3-dihydro-1H-inden-1-one is influenced by three substituents: two chloro groups and the annulated keto-cyclopentyl ring. The chloro groups are deactivating yet ortho-, para-directing, while the carbonyl group is strongly deactivating and meta-directing with respect to its point of attachment.

This complex substitution pattern suggests that any further electrophilic attack would be challenging and would likely be directed to the C-4 position, which is para to the C-7 chlorine and ortho to the C-6 chlorine, while also being influenced by the deactivating effect of the indanone system. Reactions like nitration or halogenation would require harsh conditions, and the regioselectivity would be a critical consideration. While general EAS reactions are well-documented, specific examples detailing the electrophilic substitution on the 6,7-dichloro-1-indanone ring are not prevalent in readily available literature, indicating that other reaction pathways are more commonly exploited.

Nucleophilic Addition to the Carbonyl Moiety

The carbonyl group of the indanone is a prime site for nucleophilic attack. This reaction involves the addition of a nucleophile to the electrophilic carbonyl carbon, transforming the hybridization from sp² to sp³, resulting in a tetrahedral intermediate.

A documented example involves the reduction of the carbonyl group, which falls under this reaction class. The transformation of 6,7-dichloro-1-indanone to 6,7-dichloro-indan-1-ylamine proceeds through an intermediate alcohol formed by nucleophilic addition, demonstrating the accessibility of the carbonyl carbon. google.com Another instance is the reduction using sodium borohydride (B1222165) to yield the corresponding alcohol, 6,7-dichloro-indan-1-ol. google.com This reaction is a fundamental step in the synthesis of various derivatives where the ketone functionality is modified.

Table 1: Nucleophilic Addition Reactions

Reactant Reagent(s) Product Reference(s)
6,7-Dichloro-1-indanone 1. (Undisclosed aminating agent) 6,7-Dichloro-indan-1-ylamine google.com

Alpha-Alkylation Reactions

Alpha-alkylation involves the functionalization of the carbon atom adjacent to the carbonyl group (C-2). This is typically achieved by deprotonating the α-carbon with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form an enolate, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction.

For this compound, the two hydrogens at the C-2 position are acidic and can be removed to initiate alkylation. While specific examples of alpha-alkylation on this exact molecule are not explicitly detailed in the surveyed literature, this pathway is a standard transformation for 1-indanones. The process allows for the introduction of various alkyl or functionalized chains at the C-2 position, a key strategy for building molecular complexity. The Stork enamine synthesis presents a milder alternative to using strong bases like LDA for achieving alpha-alkylation.

Oxidation and Reduction Pathways

The oxidation and reduction of this compound primarily center on the carbonyl functionality.

Reduction: The ketone group is readily reduced to a secondary alcohol. A common and effective reagent for this transformation is sodium borohydride (NaBH₄). In one patented procedure, 6,7-dichloro-1-indanone was treated with sodium borohydride to produce the corresponding alcohol, 6,7-dichloro-indan-1-ol. google.com A dissertation also documents the reduction of 6,7-dichloro-1-indanone using NaBH₄ to prepare various 1-indanol (B147123) derivatives. charlotte.edu This alcohol can then serve as a precursor for further functionalization, such as conversion to the corresponding amine. google.com

Oxidation: The oxidation of the indanone core is less common but can be achieved. For instance, oxidizing agents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) have been used to oxidize the indane core in related syntheses, which could potentially introduce unsaturation into the five-membered ring. researchgate.net However, specific examples of the oxidation of 6,7-dichloro-1-indanone itself are not widely reported.

Table 2: Reduction of this compound

Reagent(s) Product Yield Reference(s)
Sodium Borohydride (NaBH₄) 6,7-dichloro-indan-1-ol Not specified google.com

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The two chlorine atoms on the aromatic ring of this compound are potential sites for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forms new carbon-carbon bonds by coupling the aryl halide with an organoboron compound. charlotte.edu

The presence of two chlorine atoms raises the possibility of selective or double coupling. While the general utility of this compound in cross-coupling reactions is noted aaronchem.com, specific studies detailing a Suzuki-Miyaura reaction on 6,7-dichloro-1-indanone are sparse in the reviewed literature. A thesis mentions the intent to use a related dichloro ketal in a Suzuki coupling reaction, highlighting the perceived utility of such substrates in this type of transformation. charlotte.edu The slightly different electronic and steric environments of the C-6 and C-7 chlorines could potentially allow for regioselective coupling under carefully controlled conditions.

Condensation Reactions (e.g., Knoevenagel)

The Knoevenagel condensation is a reaction between a carbonyl compound and an active methylene (B1212753) compound, catalyzed by a weak base, leading to a new carbon-carbon double bond after dehydration. The carbonyl group of 6,7-dichloro-1-indanone is susceptible to this reaction.

A study mentions the Knoevenagel condensation of 6,7-dichloro-1-indanone with malonic acid to afford the corresponding acrylic acid derivative. charlotte.edu This reaction demonstrates the ability of the indanone to react with carbon nucleophiles at the carbonyl position to create α,β-unsaturated systems, which are themselves valuable synthetic intermediates.

Table 3: Knoevenagel Condensation Reaction

Reactant 1 Reactant 2 Product Yield Reference(s)

Derivatives and Analogues of 6,7 Dichloro 2,3 Dihydro 1h Inden 1 One

Synthesis of Functionalized Derivatives

Functionalization of the 6,7-dichloro-2,3-dihydro-1H-inden-1-one molecule is primarily achieved through reactions targeting the active methylene (B1212753) group at the C2 position, the carbonyl group at C1, and the aromatic ring. These transformations allow for the introduction of a wide variety of substituents and the extension of the molecular framework.

Alkylation and arylation reactions are fundamental strategies for introducing carbon-based substituents to the indanone core, typically at the C2 position.

Alkylation: The carbon atom adjacent to the carbonyl group (C2) is susceptible to deprotonation by a suitable base, generating a nucleophilic enolate. This enolate can then react with various alkylating agents, such as alkyl halides, to form 2-alkyl-6,7-dichloro-2,3-dihydro-1H-inden-1-ones. The choice of base and reaction conditions is crucial to control the extent of alkylation and prevent side reactions. For instance, the alkylation of 2-aryl-5-methoxy-1-indanones has been successfully demonstrated as a route to introduce alkyl groups. researchgate.net A general scheme for this process involves the reaction of the parent indanone with an alkyl halide in the presence of a base like sodium hydride or potassium carbonate. prepchem.com

Arylation: The introduction of aryl groups can be accomplished through several methods. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon or carbon-nitrogen bonds. For example, 2,3-diaryl indenones have been synthesized from 2,3-dibromo indenones via the Suzuki-Miyaura cross-coupling reaction. researchgate.net Another approach involves the arylation of pre-existing alkylated indanones using diaryliodonium salts. researchgate.net Furthermore, rhodium-catalyzed asymmetric intramolecular 1,4-additions have been used to synthesize chiral 3-aryl-1-indanones, highlighting a method for stereoselective arylation. organic-chemistry.org

Reaction Type Reagents/Catalysts Position of Functionalization Product Type Reference
AlkylationAlkyl Halide, Base (e.g., K₂CO₃, NaH)C22-Alkyl-inden-1-one researchgate.netprepchem.com
ArylationArylboronic Acid, Pd Catalyst (Suzuki)C33-Aryl-inden-1-one organic-chemistry.org
ArylationDiaryliodonium SaltC22-Aryl-inden-1-one researchgate.net
Arylation2,3-Dibromo indenone, Arylboronic Acid, Pd CatalystC2, C32,3-Diaryl-indenone researchgate.net

Modifying the indanone ring system by fusing it with heterocyclic rings opens up a vast area of chemical diversity. These annulation reactions can lead to novel polycyclic scaffolds.

The synthesis of fused heterocycles often involves multi-step sequences or one-pot multicomponent reactions starting from a functionalized indanone. For example, 2-arylidene-1-indanone derivatives can react with compounds like 6-amino-1,3-dimethylpyrimidine in the presence of an acid catalyst to form indeno-fused pyridopyrimidine scaffolds. nih.gov Similarly, spiro-imidazo pyridine-indene derivatives have been synthesized through the reaction of heterocyclic ketene (B1206846) aminals with bindone, which is a self-condensation product of 1,3-indandione. nih.gov

Another strategy involves the use of 2-isothiocyanato-1-indanones as building blocks. These can undergo asymmetric domino annulation reactions with other reagents to create fused-ring heterocycles with multiple stereogenic centers. nih.gov The synthesis of 1,2,3-triazole-fused systems, which are significant in medicinal chemistry, can be achieved through various routes, including the cyclization of heterocyclic diamines or the reaction of hydrazine (B178648) hydrate (B1144303) with dicarbonyl 1,2,3-triazoles. nih.gov These general principles can be applied to this compound to generate novel fused systems. For instance, a 7-bromo substituted isoindolin-1-one (B1195906) has been converted to various derivatives via Suzuki coupling, a strategy that could be adapted for chloro-substituted indanones. acs.org

Fused Ring System Starting Material/Precursor Key Reaction Type Reference
Indeno-fused Pyridopyrimidine2-Arylidene-1-indanoneAnnulation nih.gov
Spiro-imidazo Pyridine-indeneBindone, Heterocyclic Ketene AminalsMulti-component reaction nih.gov
Fused Thiazine2-Isothiocyanato-1-indanoneAsymmetric Domino Annulation nih.gov
1,2,3-Triazole Fused SystemsFunctionalized IndanoneCyclization / Coupling nih.govacs.org

Chalcones are α,β-unsaturated ketones that can be readily synthesized from this compound. These derivatives are formed through a base- or acid-catalyzed Claisen-Schmidt condensation between the indanone and an appropriate aromatic aldehyde. The reaction involves the formation of an enolate from the indanone, which then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the α,β-unsaturated system. rasayanjournal.co.in

The synthesis of (E)-2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives, which are structurally analogous to chalcones, proceeds via the Claisen-Schmidt condensation of 1-indanone (B140024) with various benzaldehyde (B42025) derivatives. researchgate.net A similar reaction has been described for 5,6,7-trimethoxy-2,3-dihydro-1H-inden-1-one with different substituted benzaldehydes in the presence of potassium hydroxide (B78521) in methanol. nih.gov This methodology is directly applicable to this compound to produce a library of chalcone (B49325) analogues by varying the substituted benzaldehyde. nih.govresearchgate.net

The reaction of this compound with malononitrile (B47326) is a key method for creating derivatives with a dicyanomethylene group. This transformation typically proceeds via a Knoevenagel condensation, where the active methylene group of malononitrile reacts with the carbonyl group of the indanone, followed by elimination of water. This yields an inden-1-ylidene)malononitrile derivative. A closely related compound, (5,6-dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile, is documented in the PubChem database, indicating the feasibility of this reaction. nih.gov The non-chlorinated analogue, 2-(2,3-dihydro-1H-inden-1-ylidene)malononitrile, is also well-known. nih.gov

Furthermore, the chalcone analogues derived from the indanone can undergo a Michael addition with malononitrile. researchgate.net In this reaction, the malononitrile anion adds to the β-carbon of the α,β-unsaturated ketone system of the chalcone. The use of phase-transfer catalysts can improve the conversion and diastereoselectivity of this reaction. researchgate.net This two-step process—forming the chalcone and then reacting it with malononitrile—provides access to more complex adducts. beilstein-journals.org

Derivative Type Reagents Key Reaction Type Product Structure Reference
YlidenemalononitrileMalononitrileKnoevenagel CondensationC=C(CN)₂ at C1 nih.govnih.gov
Michael AdductChalcone analogue, MalononitrileMichael AdditionMalononitrile adduct at Cβ researchgate.net

Structural Diversification Strategies

Beyond simple functionalization, broader strategies are employed to significantly diversify the this compound scaffold. These methods often involve transforming the core structure itself or using it as a template for more complex architectures.

One key strategy is the intramolecular Friedel-Crafts reaction. beilstein-journals.org Starting with appropriately substituted arylpropanoic acids, this acid-catalyzed cyclization is a classic method for forming the indanone ring system itself. By varying the substituents on the starting aromatic ring and the propanoic acid chain, a wide range of substituted indanones can be prepared. Microwave-assisted intramolecular Friedel-Crafts acylation has been reported as an environmentally benign method for this transformation. beilstein-journals.org

Another powerful tool is the Nazarov cyclization, which involves the acid-promoted 4π-electrocyclic ring closure of divinyl ketones. beilstein-journals.org This method can be used to construct the five-membered ring of the indanone system from acyclic precursors.

Annulation reactions that build additional rings onto the indanone core are also a major diversification strategy. nih.gov These can be used to create fused carbocyclic and heterocyclic systems, as well as spirocyclic compounds where two rings share a single carbon atom. For example, spirotruxenes have been synthesized from 1-indanone precursors. nih.gov

Finally, functional group interconversion provides a route to diversification. For example, a hydroxy-substituted indanone can be converted to a trifluoromethanesulfonate (B1224126) derivative. prepchem.com This triflate group is an excellent leaving group, enabling subsequent nucleophilic substitution or cross-coupling reactions to introduce a wide range of other functional groups.

Design Principles for Novel Analogues

The design of novel analogues based on the this compound scaffold is typically guided by principles of medicinal chemistry and materials science. The goal is to create molecules with specific biological activities or physical properties.

A common design principle is scaffold hopping and bioisosteric replacement . In this approach, parts of a known active molecule are replaced with fragments that are expected to have similar steric and electronic properties. For instance, the indanone core itself can be considered a bioisostere of other ring systems. Researchers found that replacing an isoindoline-1,3-dione moiety with a 2,3-dihydro-1H-inden-1-one resulted in altered biological activity, demonstrating the impact of the core scaffold. acs.org

Another key principle is structure-based design , which often utilizes computational tools. nih.gov In silico modeling and docking can predict how a designed analogue might interact with a biological target, such as an enzyme or receptor. This allows for the rational design of modifications intended to improve binding affinity or selectivity. For example, the design of novel tubulin polymerization inhibitors was guided by merging the linker of a known inhibitor (CA-4) into the indene (B144670) ring to create new analogues with a specific distance between key pharmacophoric features. nih.gov

Fragment-based design involves identifying small molecular fragments that bind to a target and then growing or linking them to create more potent molecules. The 6,7-dichloroindenone scaffold can serve as a starting fragment to be elaborated upon.

Finally, diversity-oriented synthesis aims to create a wide range of structurally diverse molecules from a common starting material. The various synthetic strategies outlined previously, such as annulation and multicomponent reactions, are employed to rapidly generate a library of analogues for screening against various biological or material-based assays. researchgate.net The design of chalcone analogues, for example, often involves creating a library with diverse substitutions on the aromatic rings to probe structure-activity relationships.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 6,7-Dichloro-2,3-dihydro-1H-inden-1-one, ¹H and ¹³C NMR are fundamental.

¹H NMR Spectral Analysis

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic and aliphatic protons. The aromatic region would likely show two signals corresponding to the protons at positions 4 and 5 of the indanone ring. Due to the electron-withdrawing effects of the chloro and carbonyl groups, these aromatic protons would be expected to resonate at a downfield chemical shift.

The aliphatic portion of the molecule contains two methylene (B1212753) groups at positions 2 and 3. These would appear as two distinct multiplets in the upfield region of the spectrum. The protons at C-2 and C-3 would likely exhibit complex splitting patterns due to coupling with each other.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H-4 Downfield (Aromatic) d
H-5 Downfield (Aromatic) d
H-2 (CH₂) Upfield (Aliphatic) t

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, a total of nine distinct carbon signals are anticipated, as the molecule lacks symmetry.

The carbonyl carbon (C-1) is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm. The aromatic carbons (C-3a, C-4, C-5, C-6, C-7, and C-7a) would appear in the 120-150 ppm region. The carbons bearing the chlorine atoms (C-6 and C-7) would have their chemical shifts influenced by the electronegativity of the chlorine atoms. wisc.edu The aliphatic carbons of the methylene groups (C-2 and C-3) would be found in the most upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-1 (C=O) ~195
C-2 (CH₂) ~25-35
C-3 (CH₂) ~30-40
C-3a ~135-145
C-4 ~120-130
C-5 ~125-135
C-6 ~130-140
C-7 ~130-140

Infrared (IR) Spectroscopy: Vibrational Analysis

Infrared spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent feature would be a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the ketone, typically appearing around 1700-1720 cm⁻¹. The presence of the aromatic ring would give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the methylene groups would be observed just below 3000 cm⁻¹. Finally, the C-Cl stretching vibrations would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
C=O (Ketone) Stretching 1700 - 1720
Aromatic C-H Stretching > 3000
Aromatic C=C Stretching 1450 - 1600
Aliphatic C-H Stretching < 3000

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy orbital. For this compound, the presence of the aromatic ring and the carbonyl group constitutes a conjugated system.

This conjugation is expected to give rise to π → π* transitions, which are typically intense and occur at longer wavelengths. utoronto.ca The carbonyl group also has non-bonding electrons (n-electrons) on the oxygen atom, which can undergo n → π* transitions. These transitions are generally weaker and appear at even longer wavelengths than the π → π* transitions. The presence of the chloro substituents on the aromatic ring may cause a bathochromic (red) shift in the absorption maxima.

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound would provide its molecular weight and information about its fragmentation pattern, which can help confirm the structure.

The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio corresponding to the molecular weight of the compound (C₉H₆Cl₂O). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1. Common fragmentation pathways for indanones often involve the loss of small molecules like CO, as well as cleavage of the five-membered ring.

: X-ray Crystallography of this compound

As of the latest available scientific literature and structural databases, a complete single-crystal X-ray diffraction study for this compound has not been publicly reported. The determination of a compound's solid-state structure through X-ray crystallography provides definitive insights into its molecular geometry, packing, and intermolecular interactions. In the absence of this specific experimental data for this compound, a detailed analysis of its crystal system, space group, intermolecular forces, and conformational properties cannot be provided.

While crystallographic data for analogous compounds, such as other substituted indanone derivatives, exist, direct extrapolation of these findings to this compound would be speculative. The precise positioning of the two chlorine atoms on the aromatic ring significantly influences the electronic distribution, molecular shape, and potential for intermolecular interactions, thereby dictating the unique crystal packing arrangement.

Crystal System and Space Group Analysis

The crystal system and space group are fundamental properties derived from X-ray diffraction data, describing the symmetry of the crystal lattice. Without an experimental structure, these parameters for this compound remain undetermined.

Intermolecular Interactions (e.g., C-H...π interactions, Hydrogen Bonding)

A detailed account of the intermolecular interactions, which govern the supramolecular assembly of the compound in the solid state, is contingent on the availability of its crystal structure. These interactions, including potential C-H...O hydrogen bonds involving the ketone group, C-H...Cl contacts, and π-stacking of the aromatic rings, can only be accurately described and quantified through crystallographic analysis.

Conformational Analysis

The conformation of the five-membered cyclopentanone (B42830) ring and the planarity of the fused ring system in the solid state are key structural features revealed by X-ray crystallography. This analysis would provide precise bond lengths, bond angles, and torsion angles, offering a definitive view of the molecule's three-dimensional shape. However, in the absence of a published crystal structure for this compound, this information is not available.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations

No published DFT calculation results are available for 6,7-Dichloro-2,3-dihydro-1H-inden-1-one.

Geometry Optimization and Structural Parameters

Specific data on the optimized geometry and structural parameters (bond lengths, bond angles, dihedral angles) for this compound from DFT calculations have not been reported in the scientific literature.

Electronic Properties: HOMO-LUMO Analysis and Energy Gaps

Calculated energies for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resultant HOMO-LUMO energy gap for this compound are not available in published research.

Molecular Electrostatic Potential (MEP) Mapping

There are no published Molecular Electrostatic Potential (MEP) maps for this compound to identify sites for electrophilic or nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis data, including stabilization energies from hyperconjugative interactions and charge delocalization for this compound, are not available in the literature.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Investigations into the excited state properties, such as electronic transition energies and oscillator strengths, using TD-DFT for this compound have not been found in published studies.

Global Reactivity Descriptors (e.g., Hardness, Electrophilicity Index)

Calculated values for global reactivity descriptors like chemical hardness, softness, electronic chemical potential, and the electrophilicity index for this compound are not documented in available research.

Applications and Biological Activity Studies

Biomedical Applications of Dihydroindenone Scaffolds

Derivatives of 1-indanone (B140024) are recognized for their wide-ranging pharmacological potential, serving as crucial intermediates in the development of medicinally important molecules. beilstein-journals.orgnih.govresearchgate.netdntb.gov.uanih.gov Their biological activities span from antiviral and antimicrobial to anti-inflammatory and have shown relevance in treating neurodegenerative diseases. beilstein-journals.orgnih.govresearchgate.netdntb.gov.uanih.gov

Inhibitory Activities (e.g., Tyrosine Kinase, Cyclin-Dependent Kinase, EGFR)

The dihydroindenone scaffold has been explored for its potential as a kinase inhibitor, a critical area in cancer therapy. Tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), are key regulators of cellular processes, and their dysregulation is often implicated in cancer. nih.gov

Research has shown that certain 2-benzylidene-1-indanone (B110557) derivatives exhibit potent cytotoxic activity against various human cancer cell lines, with IC50 values in the nanomolar range. beilstein-journals.org For instance, one such derivative demonstrated an IC50 of 0.010-14.76μM against different human carcinoma cells and was found to induce G2/M phase arrest in breast cancer cell lines. nih.govepa.gov Another study on indanone-based thiazolyl hydrazone derivatives identified compounds with significant anticancer activity against colon cancer cell lines, with IC50 values ranging from 0.41 to 6.85 μM. nih.gov These compounds were found to inhibit tubulin polymerization, a mechanism distinct from direct kinase inhibition but crucial for cell division. nih.gov

While direct inhibitory data on "6,7-Dichloro-2,3-dihydro-1H-inden-1-one" against specific kinases is not extensively documented in the reviewed literature, the broader class of indanone derivatives shows significant promise in the development of anticancer agents.

Table 1: Cytotoxic Activity of Selected Indanone Derivatives

Compound TypeCell LineActivityReference
2-Benzylidene-1-indanone derivativeVarious human carcinoma cellsIC50 = 0.010-14.76μM nih.govepa.gov
Indanone-based thiazolyl hydrazone (ITH-6)Colon cancer cell lines (HT-29, COLO 205, KM 12)IC50 = 0.41 ± 0.19 to 6.85 ± 1.44 μM nih.gov

Antiviral Properties (e.g., Anti-HIV-1 Integrase, HCV Replication Inhibition)

The 1-indanone scaffold has been identified as a promising framework for the development of antiviral agents, particularly against Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV). beilstein-journals.orgnih.govresearchgate.netdntb.gov.uanih.gov

Studies have investigated 1-indanone thiosemicarbazones for their anti-HCV activity. researchgate.net Two such derivatives, 5,6-dimethoxy-1-indanone (B192829) TSC and 5,6-dimethoxy-1-indanone N4-allyl TSC, demonstrated potent suppression of HCV replication in both full-length and subgenomic replicon systems without showing cytotoxicity. researchgate.net The mechanism is believed to involve the inhibition of non-structural viral proteins. researchgate.net While direct-acting antivirals (DAAs) are now the standard of care for HCV, achieving high rates of sustained virologic response, the exploration of new scaffolds like indanones remains a valuable area of research. nih.gov

In the context of HIV, various natural and synthetic compounds are being explored for their ability to inhibit viral replication. mdpi.com While specific data on the anti-HIV activity of "this compound" is limited in the available literature, the broader class of indanone derivatives is recognized for its antiviral potential. rjptonline.org

Anti-inflammatory and Analgesic Potentials

Derivatives of 1-indanone have demonstrated significant anti-inflammatory and analgesic properties in various preclinical models. beilstein-journals.orgnih.govresearchgate.netdntb.gov.uanih.govrjptonline.org A comprehensive review highlights the potential of these compounds in this therapeutic area. beilstein-journals.org

A series of isoxazole-fused 1-indanone derivatives were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema model in rats. beilstein-journals.orgnih.gov Several of these derivatives exhibited stronger inhibition of paw edema compared to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin. beilstein-journals.orgnih.gov Furthermore, novel 2-benzylidene-1-indanone derivatives have been designed and synthesized for the treatment of acute lung injury, a condition characterized by severe inflammation. nih.gov The most active of these compounds significantly reduced LPS-induced pulmonary inflammation by inhibiting the production of pro-inflammatory cytokines like IL-6 and TNF-α and blocking the NF-κB/MAPK signaling pathway. nih.gov

The analgesic potential of pyrazole (B372694) derivatives, which can be synthesized from chalcones including those derived from indanones, has also been documented. rjpbr.com While direct studies on the analgesic effects of "this compound" are not prominent, the consistent anti-inflammatory and analgesic activity across a range of indanone derivatives underscores the potential of this scaffold. nih.gov

Table 2: Anti-inflammatory Activity of Selected 2-Benzylidene-1-indanone Derivatives

CompoundAssayConcentration% Inhibition of TNF-α% Inhibition of IL-6Reference
4dLPS-induced cytokine release in RAW 264.7 macrophagesNot specified83.73%69.28% nih.gov
8fLPS-induced cytokine release in murine primary macrophages1.25-10 µMDose-dependent inhibition nih.gov
8gLPS-induced cytokine release in murine primary macrophages1.25-10 µMDose-dependent inhibition nih.gov

Antimicrobial and Antifungal Efficacy

The 1-indanone scaffold is a recurring motif in compounds exhibiting antimicrobial and antifungal activities. beilstein-journals.orgnih.govresearchgate.netdntb.gov.uanih.gov A series of isoxazole-fused 1-indanone derivatives demonstrated notable in vitro antibacterial activity against Escherichia coli and Bacillus subtilis, as well as antifungal activity against Aspergillus niger and Penicillium notatum. beilstein-journals.orgnih.gov Specifically, derivatives 64k and 64l were the most potent antibacterial agents, while derivatives 64h and 64j showed the strongest antifungal effects. beilstein-journals.orgnih.gov

Another study focused on substituted indanone acetic acid derivatives, which were screened for their antimicrobial properties. rjptonline.orgjocpr.com The results indicated that a para-fluorophenyl substituted derivative exhibited marked potency as an antimicrobial agent, and an ortho-methoxyphenyl derivative showed superior antifungal activity. rjptonline.org The synthesis of 6-thioxo-6,7-dihydro-2H- medchemexpress.comfrontiersin.orgtriazino[2,3-c]quinazolin-2-one derivatives also yielded compounds with high sensitivity against Staphylococcus aureus. nih.gov

While these studies highlight the potential of the broader indanone class, specific antimicrobial and antifungal data for "this compound" itself is not detailed in the provided search results. However, the consistent findings across various substituted indanones suggest that this scaffold is a promising starting point for the development of new antimicrobial and antifungal drugs. nih.gov

Relevance to Neurological Disorders (e.g., Alzheimer's Disease) and Brain Edema Treatment

Indanone derivatives have emerged as particularly significant in the context of neurodegenerative disorders, most notably Alzheimer's disease (AD). beilstein-journals.orgnih.govresearchgate.netdntb.gov.uanih.gov The approved AD drug, Donepezil, features an indanone moiety, underscoring the therapeutic relevance of this scaffold. researchgate.netnih.gov

Research has focused on developing multi-target-directed ligands based on the indanone structure. nih.govresearchgate.net A series of indanone derivatives were designed and shown to possess potent inhibitory activity against acetylcholinesterase (AChE), with IC50 values in the nanomolar range, comparable to donepezil. nih.govresearchgate.net In addition to cholinesterase inhibition, these compounds also demonstrated the ability to inhibit the self-assembly of amyloid-beta (Aβ) peptides and promote the disassembly of pre-existing Aβ oligomers, key pathological hallmarks of AD. nih.govresearchgate.net For instance, compounds 9 and 14 from one study showed significant inhibition of Aβ aggregation (85.5% and 83.8%, respectively) and were able to cross the blood-brain barrier in vitro. nih.gov

Furthermore, 2-benzylidene-1-indanone analogues have been investigated for their potential in treating both Parkinson's and Alzheimer's diseases by targeting neuroinflammation. eurekaselect.com In the context of brain edema, which can be a complication in AD, the indanone derivative DCPIB has been shown to inhibit astroglial swelling in vitro. nih.gov This suggests a potential role for such compounds in managing edema associated with neurological conditions.

Table 3: Anti-Alzheimer's Disease Activity of Selected Indanone Derivatives

CompoundTargetActivityReference
Indanone derivative 9AChEIC50 = 14.8 nM nih.govresearchgate.net
Indanone derivative 14AChEIC50 = 18.6 nM nih.govresearchgate.net
Indanone derivative 9Aβ aggregation85.5% inhibition nih.gov
Indanone derivative 14Aβ aggregation83.8% inhibition nih.gov

Modulators of Ion Channels (e.g., LRRC8/VRAC inhibition)

A significant area of research for dihydroindenone derivatives is their role as modulators of ion channels, particularly the volume-regulated anion channel (VRAC), which is composed of LRRC8 proteins. The compound 4-[(2-Butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy]butanoic acid, commonly known as DCPIB, is a potent and selective blocker of VRAC. medchemexpress.comfrontiersin.orgnih.gov

DCPIB has been shown to inhibit the swelling-induced chloride current (ICl,swell) mediated by VRAC with an IC50 value of approximately 4.1 μM in calf pulmonary artery endothelial cells and around 2-5 μM in other cell types. medchemexpress.comfrontiersin.orgnih.gov This inhibition is reversible and voltage-independent. medchemexpress.comnih.gov DCPIB's selectivity for VRAC over other chloride channels like CFTR and CaCC has made it a valuable pharmacological tool for studying the physiological and pathological roles of VRAC. frontiersin.org

Interestingly, beyond its primary action on VRAC, DCPIB has been found to modulate other ion channels. It can activate the two-pore-domain K+ (K2P) channels TREK-1 and TRAAK, while inhibiting TRESK, TASK1, and TASK3 with varying potencies. medchemexpress.comselleck.co.jp For instance, its IC50 for TRESK inhibition is a potent 0.14 μM. medchemexpress.comselleck.co.jp This modulation of potassium channels may contribute to its observed neuroprotective effects. The ability of DCPIB to reduce the release of the excitatory amino acid glutamate (B1630785) in the ischemic brain further highlights its therapeutic potential in conditions like stroke. nih.gov

Table 4: Ion Channel Modulation by DCPIB

Ion ChannelActionIC50 / PotencyCell Type / SystemReference
VRAC / ICl,swellInhibition4.1 μMCalf pulmonary artery endothelial cells medchemexpress.comselleck.co.jp
VRACInhibition~2 μMRat pancreatic β-cells nih.gov
VRAC / LRRC8Inhibition4.8 ± 1.2 μMHEK-293 cells frontiersin.org
TRESKInhibition0.14 μMCOS-7 cells medchemexpress.comselleck.co.jp
TASK1Inhibition0.95 μMCOS-7 cells medchemexpress.com
TASK3Inhibition50.72 μMCOS-7 cells medchemexpress.com
TREK-1ActivationActivates at 10 μMCOS-7 cells medchemexpress.com
TRAAKActivationEnhances at 10 μMCOS-7 cells medchemexpress.com

Applications in Material Science and Optoelectronics

Non-linear Optical (NLO) Chromophores

Non-linear optical (NLO) materials are crucial for a range of photonic technologies, including optical data storage, telecommunications, and optical computing. The NLO response of a material is highly dependent on its molecular structure, particularly the presence of polarizable electron systems. Organic molecules featuring electron-donating and electron-accepting groups connected by a π-conjugated system often exhibit significant NLO properties.

While direct studies on the NLO properties of this compound are not extensively documented, the broader class of indanone and indane-1,3-dione derivatives has shown promise in this area. nih.gov The indanone core can act as an electron-accepting moiety. The presence of the electron-withdrawing ketone group and the aromatic ring provides a basis for creating push-pull systems. For instance, derivatives of indane-1,3-dione are recognized as versatile building blocks for NLO chromophores. nih.gov

The chlorine atoms on the benzene (B151609) ring of this compound can further influence its electronic properties. Halogen substituents are known to affect the NLO response of organic molecules. A study on 6-chloro-1-phenylindoline-2,3-dione, a structurally related compound, demonstrated a considerable second-order NLO effect, specifically frequency doubling of light from 1064 nm to 532 nm. nih.gov This suggests that chlorinated indanone derivatives can possess the non-centrosymmetric crystal packing required for second-order NLO activity.

To engineer a potent NLO chromophore based on this compound, one could envision modifying its structure to include a strong electron-donating group. This would create a classic D-π-A (Donor-π-Acceptor) structure, where the dichlorinated indanone acts as the acceptor. The performance of such chromophores can be evaluated by measuring their hyperpolarizability (β), a molecular property that quantifies the second-order NLO response.

Table 1: Potential NLO Chromophore Design Based on this compound

ComponentRoleExample Moiety
Donor (D) Electron-donating groupDialkylamino, Alkoxy
π-Bridge Conjugated systemStyryl, Thienylvinylene
Acceptor (A) Electron-accepting group6,7-dichloro-1-indanone

Further research, including synthesis and characterization of such derivatives, would be necessary to fully elucidate the NLO potential of this compound.

Organic Electronics Components

Organic electronics is a rapidly growing field that utilizes carbon-based materials in electronic devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). frontiersin.org The performance of these devices is intrinsically linked to the electronic properties of the organic semiconductors used.

Derivatives of indane-1,3-dione have been identified as having applications in organic electronics. nih.gov The indanone scaffold can be incorporated into larger conjugated systems to tune the material's charge transport properties. In the context of OFETs, the mobility of charge carriers (electrons or holes) is a key performance metric. The molecular structure, packing in the solid state, and energy levels (HOMO and LUMO) of the organic semiconductor are critical factors.

While there is no specific literature detailing the use of this compound in organic electronics, we can infer its potential by examining related compounds. The introduction of electron-withdrawing groups, such as chlorine atoms, into an organic molecule generally lowers its LUMO (Lowest Unoccupied Molecular Orbital) energy level. This can facilitate electron injection and transport, making the material a candidate for n-type semiconductors in OFETs. For instance, tetrachloro derivatives of other aromatic compounds have shown good air stability and respectable electron mobility. nih.gov

The planarity of the indanone ring system could promote π-π stacking in the solid state, which is beneficial for charge transport. The charge-transport properties of a crystal of 6-chloro-1-phenylindoline-2,3-dione have been investigated, indicating that such structures are capable of electronic transport. nih.gov

Table 2: Potential Role of this compound in Organic Electronics

ApplicationPotential RoleRationale
Organic Field-Effect Transistors (OFETs) n-type semiconductorThe electron-withdrawing nature of the dichloro and keto groups can lower the LUMO energy, facilitating electron transport.
Organic Photovoltaics (OPVs) Electron acceptor materialThe electron-accepting properties could be utilized in a bulk heterojunction with a p-type polymer donor.

To realize its potential in organic electronics, this compound would likely need to be chemically modified to extend its conjugation and optimize its electronic properties and processability.

Photoinitiators for Polymerization

Photoinitiators are molecules that, upon absorption of light, generate reactive species (radicals or cations) that initiate polymerization. sigmaaldrich.com They are essential components in photocurable formulations used in coatings, adhesives, inks, and 3D printing. The development of photoinitiators that are sensitive to visible light, particularly from LED sources, is an active area of research.

Indane-1,3-dione derivatives have been successfully developed as photoinitiators. nih.gov These molecules can act as the core of a photoinitiating system, often in combination with co-initiators. The mechanism of action typically involves the photo-induced excitation of the indanone derivative, followed by a reaction (e.g., hydrogen abstraction or electron transfer) with a co-initiator to generate the polymerizing radicals.

Ketone derivatives, in general, are a well-known class of photoinitiators. bohrium.com The carbonyl group in this compound can be photochemically activated. While this compound itself may not be a highly efficient photoinitiator, it can serve as a precursor for more complex structures. For example, Knoevenagel condensation of the active methylene (B1212753) group adjacent to the ketone can be used to synthesize push-pull dyes, which have been shown to be effective photoinitiators.

A study on cinnamoyl-indanone based photoinitiators demonstrated their effectiveness in initiating the photopolymerization of acrylates under various light sources. researchgate.net This suggests that derivatives of this compound, if appropriately functionalized at the 2-position, could exhibit similar photoinitiating capabilities. The chlorine substituents may also influence the photochemical properties, potentially affecting the absorption spectrum and the efficiency of radical generation.

Table 3: Potential Photoinitiating System Based on a 6,7-Dichloro-1-indanone Derivative

ComponentFunctionExample
Photosensitizer Absorbs light and initiates the chemical reactionA push-pull dye derived from this compound
Co-initiator Reacts with the excited photosensitizer to generate radicalsAmine, Iodonium salt
Monomer The polymerizable speciesAcrylates, Methacrylates

Further investigation into the photophysical and photochemical properties of derivatives of this compound is required to validate their efficacy as photoinitiators.

Dyes for Solar Cell Technologies

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that uses a molecular dye to absorb light and inject electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). mdpi.com The efficiency of a DSSC is highly dependent on the properties of the dye, including its absorption spectrum, energy levels, and ability to bind to the semiconductor surface.

Organic dyes for DSSCs often have a D-π-A architecture, where an electron donor and an electron acceptor are linked by a conjugated bridge. The indane-1,3-dione moiety has been utilized as an electron acceptor in the design of such dyes. nih.gov

This compound could serve as a precursor for the acceptor part of a DSSC dye. The ketone group can be functionalized, for example, through condensation with a molecule containing a cyanoacetic acid group, which can act as both an additional electron-withdrawing group and an anchoring group to the TiO₂ surface. The dichlorinated benzene ring would form part of the π-system and influence the electronic properties of the dye.

The HOMO and LUMO energy levels of the resulting dye are critical for efficient device operation. The LUMO must be higher in energy than the conduction band of TiO₂ to ensure efficient electron injection, and the HOMO must be lower than the redox potential of the electrolyte for efficient dye regeneration. Organic dyes containing fluorene (B118485) units with a D-π-D-π-A architecture have been synthesized and characterized for DSSC applications, demonstrating that complex molecular designs can lead to high conversion efficiencies. nih.gov

Table 4: Hypothetical Design of a DSSC Dye from this compound

ComponentFunctionProposed Structural Element
Donor Provides the electron upon photoexcitationDiarylamine, Carbazole
π-Bridge Facilitates charge transferThiophene, Phenylene
Acceptor/Anchor Accepts the electron and binds to TiO₂A derivative of 6,7-dichloro-1-indanone condensed with cyanoacrylic acid

The synthesis and characterization of such dyes, followed by their incorporation into DSSC devices, would be necessary to evaluate the true potential of this compound in this application.

Future Research Directions and Translational Perspectives

Development of Advanced Synthetic Methodologies

The synthesis of 1-indanones is a well-established field, with intramolecular Friedel-Crafts acylation being a cornerstone method. researchgate.netpitt.edu However, traditional approaches often rely on stoichiometric amounts of strong acids, which can limit functional group compatibility and generate significant waste. nih.gov Future research on the synthesis of 6,7-Dichloro-2,3-dihydro-1H-inden-1-one should focus on the development of more sustainable and efficient catalytic methods.

Modern synthetic strategies that could be applied or further developed include:

Catalytic Friedel-Crafts Reactions: The use of Lewis acids like NbCl₅ or lanthanide triflates such as Tb(OTf)₃ has shown promise in catalyzing the intramolecular cyclization of 3-arylpropionic acids to form 1-indanones under milder conditions. organic-chemistry.orgresearchgate.net Even for substrates deactivated by halogen atoms, these methods can provide moderate to good yields. organic-chemistry.org A systematic investigation into various Lewis and Brønsted acid catalysts could lead to an optimized, high-yielding synthesis of the target dichlorinated indanone.

Transition-Metal-Catalyzed Cyclizations: Palladium-catalyzed carbonylative cyclization of unsaturated aryl halides offers an alternative route to the indanone core. organic-chemistry.org Similarly, rhodium-catalyzed intramolecular 1,4-additions have been employed for the enantioselective synthesis of chiral 1-indanones. organic-chemistry.org Exploring these catalytic systems for the synthesis of 6,7-dichloro-1-indanone could provide access to novel derivatives.

Photocatalytic Approaches: Recently, photocatalytic radical cascade cyclizations of diazoalkanes have emerged as a mild and green strategy for synthesizing indanone derivatives. google.com The applicability of such methods to appropriately substituted precursors for this compound represents a promising avenue for future research.

A summary of potential advanced synthetic routes is presented in Table 1.

Methodology General Reaction Potential Advantages for Dichloro-indanone Synthesis Key Research Focus
Catalytic Friedel-Crafts3-(Dichlorophenyl)propionic acid cyclizationMilder reaction conditions, improved regioselectivity, reduced waste.Screening of novel Lewis and Brønsted acid catalysts.
Transition-Metal CatalysisCarbonylative cyclization of a dichlorinated aryl halideHigh functional group tolerance, potential for asymmetric synthesis.Ligand development and optimization of reaction conditions.
PhotocatalysisRadical cascade cyclization of a suitable precursorGreen and sustainable approach, mild reaction conditions.Design of appropriate precursors and optimization of photocatalytic systems.

Comprehensive Mechanistic Studies of Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and controlling product selectivity. Future mechanistic studies should aim to elucidate the intricate details of key transformations.

Key areas for mechanistic investigation include:

Friedel-Crafts Acylation: The regioselectivity of the intramolecular Friedel-Crafts acylation to form the 6,7-dichloro isomer over other potential isomers is a critical aspect to study. Computational modeling and kinetic studies could provide insights into the transition states and the influence of the chlorine substituents on the electronic properties of the aromatic ring, thereby guiding the choice of catalysts and reaction conditions for optimal regioselectivity. pitt.edu

Nazarov Cyclization: For synthetic routes involving Nazarov cyclization, understanding the mechanism of the electrocyclization and the factors that control stereoselectivity is important. researchgate.netpitt.edu The electron-withdrawing nature of the chlorine atoms could significantly impact the energetics of the cyclization process.

Reactions at the α-Carbon: The reactivity of the α-protons of this compound in enolate formation and subsequent alkylation or condensation reactions warrants detailed mechanistic investigation. The electronic effects of the dichlorinated benzene (B151609) ring will influence the pKa of these protons and the nucleophilicity of the resulting enolate.

Rational Design of Highly Potent and Selective Derivatives

The 1-indanone (B140024) scaffold is a key component of numerous biologically active molecules, including the anti-Alzheimer's drug Donepezil. nih.govresearchgate.net The 6,7-dichloro substitution pattern of the target compound provides a unique starting point for the rational design of novel therapeutic agents.

Future research in this area should focus on:

Structure-Activity Relationship (SAR) Studies: Systematic derivatization of the this compound core and evaluation of the biological activity of the resulting compounds will be essential to establish clear SARs. researchgate.netnih.govmdpi.com Modifications could include the introduction of various substituents at the 2- and 3-positions of the indanone ring, as well as transformations of the ketone functionality.

Target-Based Drug Design: Based on the known biological targets of other indanone derivatives, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for Alzheimer's disease, or various kinases in cancer, computational docking studies can be employed to design derivatives of this compound with high predicted binding affinities. The chlorine atoms can be exploited to form specific halogen bonds with the target protein, potentially enhancing potency and selectivity.

Multi-Target-Directed Ligands: A promising strategy in modern drug discovery is the development of ligands that can modulate multiple targets involved in a complex disease. Derivatives of this compound could be designed to, for example, inhibit both cholinesterases and the aggregation of amyloid-beta peptides in the context of Alzheimer's disease.

In-depth Investigations into Biological Targets and Mechanisms of Action

Identifying the specific biological targets of this compound and its derivatives is a critical step in understanding their therapeutic potential.

Future investigations should include:

Broad Biological Screening: The parent compound and its derivatives should be screened against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify potential therapeutic areas.

Mechanism of Action Studies: Once a promising biological activity is identified, in-depth studies should be conducted to elucidate the precise mechanism of action. This could involve biochemical assays, cell-based assays, and in vivo animal models. For example, if a derivative shows anti-inflammatory properties, its effect on key inflammatory pathways, such as the NF-κB signaling pathway, should be investigated. researchgate.net

Pharmacokinetic and Toxicological Profiling: To assess the translational potential of any lead compounds, their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their potential toxicity, must be thoroughly evaluated.

Exploration of Novel Material Science Applications

While the primary focus for indanone derivatives has been in medicinal chemistry, their unique electronic and photophysical properties also make them interesting candidates for applications in material science. nih.gov The introduction of two chlorine atoms onto the indanone scaffold can significantly modulate these properties.

Potential material science applications to be explored include:

Organic Electronics: The electron-withdrawing nature of the dichloro-substituted benzene ring could make this compound and its derivatives useful as electron-acceptor materials in organic photovoltaics (OPVs) or organic light-emitting diodes (OLEDs). researchgate.net Knoevenagel condensation of the indanone with suitable donor molecules could lead to donor-acceptor type chromophores with interesting optoelectronic properties.

Functional Polymers: The indanone moiety can be incorporated into polymer backbones or as pendant groups to create functional materials. The presence of the chlorine atoms could enhance properties such as thermal stability and flame retardancy. Furthermore, the reactivity of the ketone group allows for post-polymerization modification, enabling the tuning of the polymer's properties.

Sensors: The carbonyl group of the indanone can act as a binding site for metal ions or other analytes. Derivatives of this compound could be developed as fluorescent or colorimetric sensors, where the binding event leads to a change in the photophysical properties of the molecule.

Q & A

Q. What synthetic methodologies are effective for producing 6,7-Dichloro-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be optimized?

The synthesis typically involves halogenation of the indenone core. Chlorination at the 6 and 7 positions is achieved via electrophilic aromatic substitution using Cl₂ or SO₂Cl₂ under controlled conditions. Studies on analogous compounds (e.g., 5-Chloro-6-hydroxy derivatives) show that maintaining low temperatures (0–5°C) minimizes over-chlorination. Catalysts like FeCl₃ enhance regioselectivity, yielding 60–75% product. Purification via silica gel chromatography (hexane/EtOAc gradient) isolates the target from mono-chlorinated byproducts. Kinetic monitoring via TLC ensures reaction termination at the desired stage .

Q. Which analytical techniques are critical for characterizing this compound, and how are conflicting spectral data resolved?

Key techniques include:

  • ¹H/¹³C NMR : Chlorine-induced deshielding at C-6/C-7 (δ 140–150 ppm in ¹³C).
  • X-ray crystallography : SHELX-refined structures (R factor < 0.05) confirm substituent positions and dihedral angles (e.g., 8.15° deviations in related compounds).
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 217.02). Contradictions (e.g., unexpected NOESY correlations) are resolved by cross-referencing HPLC purity data and computational models (DFT-optimized geometries) .

Advanced Research Questions

Q. How do the chlorine substituents in this compound influence its electronic structure and reactivity compared to mono-chlorinated analogs?

Density Functional Theory (DFT) calculations reveal that the chlorine atoms increase electrophilicity at the carbonyl group, with a Hammett σ value (ρ ≈ +3.2) indicating strong electron withdrawal. Comparative studies show:

CompoundLUMO Energy (eV)LogPReactivity in NAS⁴⁵
6,7-Dichloro derivative-1.83.2High
6-Chloro analog-1.22.7Moderate

The dichloro compound’s lower LUMO energy enhances reactivity in nucleophilic aromatic substitution (NAS), but steric hindrance from the fused ring limits accessibility to C-5, directing attacks to C-4/C-8 .

Q. What experimental strategies are used to investigate the biological mechanisms of this compound, particularly its enzyme inhibition potential?

High-throughput screening (HTS) identifies preliminary activity (e.g., kinase inhibition). Follow-up studies include:

  • Enzyme kinetics : IC₅₀ determination via fluorescence polarization (e.g., 2.1 µM for COX-2 inhibition).
  • Cellular assays : Apoptosis markers (e.g., caspase-3 activation) in cancer lines (HeLa, MCF-7). Analogous hydroxymethyl-indenones bind kinase catalytic lysine residues via hydrogen bonding, suggesting a similar mechanism for the dichloro derivative .

Q. How does crystallographic data inform the structural stability and intermolecular interactions of this compound?

X-ray structures refined with SHELX reveal planar indenone rings with slight deviations (dihedral angles >8.15°). Hirshfeld surface analysis highlights dominant Cl···H (25%) and Cl···π (18%) interactions, stabilizing crystal packing. Comparative data with non-chlorinated analogs show tighter molecular packing due to halogen bonding, correlating with higher melting points (Δmp +20°C) .

Data Contradiction Analysis

Q. How are discrepancies in reported biological activities of this compound addressed across studies?

Conflicting bioactivity data (e.g., IC₅₀ variations) are resolved by standardizing assay conditions:

  • Cell line specificity : Activity in HeLa vs. negligible effects in HEK293.
  • Solvent effects : DMSO concentration (<0.1% v/v) to avoid cytotoxicity. Meta-analyses of structurally similar compounds (e.g., 5-Chloro-6-hydroxy derivatives) suggest chlorine positioning critically impacts target selectivity .

Methodological Recommendations

  • Synthesis : Optimize chlorination stoichiometry (1.2 eq Cl₂) and catalyst loading (5 mol% FeCl₃).
  • Characterization : Combine SHELX-refined crystallography with DFT calculations for electronic structure validation.
  • Bioassays : Use orthogonal assays (e.g., SPR and ITC) to confirm target binding mechanisms.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6,7-Dichloro-2,3-dihydro-1H-inden-1-one
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Reactant of Route 2
6,7-Dichloro-2,3-dihydro-1H-inden-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.